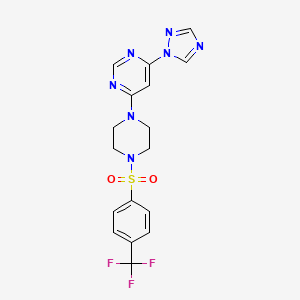

4-(1H-1,2,4-triazol-1-yl)-6-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine

Description

This compound (CAS: 1788949-36-9, molecular formula: C₁₇H₁₆F₃N₇O₂S) features a pyrimidine core substituted with a 1,2,4-triazole group at the 4-position and a sulfonylpiperazine moiety at the 6-position. The piperazine is further functionalized with a 4-(trifluoromethyl)phenylsulfonyl group, contributing to its electronic and steric properties.

Properties

IUPAC Name |

4-(1,2,4-triazol-1-yl)-6-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N7O2S/c18-17(19,20)13-1-3-14(4-2-13)30(28,29)26-7-5-25(6-8-26)15-9-16(23-11-22-15)27-12-21-10-24-27/h1-4,9-12H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPTYVWRMLVNPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells. Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape.

Mode of Action

The compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits the polymerization of tubulin, disrupting the formation of microtubules. As a result, it affects cell division and other cellular processes that rely on microtubules.

Biochemical Pathways

By inhibiting tubulin polymerization, the compound disrupts the mitotic spindle formation , a structure necessary for chromosome segregation during cell division. This disruption can lead to cell cycle arrest at the sub-G1 and G2/M phase, preventing the cell from dividing and leading to cell death.

Pharmacokinetics

The compound’s predicted properties such as boiling point, density, and pka suggest that it may have drug-like properties

Biological Activity

The compound 4-(1H-1,2,4-triazol-1-yl)-6-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine is a synthetic derivative featuring a triazole ring and a pyrimidine structure, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. The compound has been tested against various fungal strains, showing promising results. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of Candida species with IC50 values ranging from 0.5 to 5 μg/mL .

Anticancer Activity

The compound's anticancer potential has been explored through various in vitro and in vivo studies. A notable study highlighted that related triazole compounds induced apoptosis in cancer cell lines such as MCF-7 and U87MG, with IC50 values around 25 μM for MCF-7 cells . Furthermore, in animal models, the compound exhibited tumor growth suppression compared to control groups.

Antimicrobial Activity

The piperazine moiety contributes to the antimicrobial efficacy of the compound. It has shown activity against Gram-positive bacteria such as Staphylococcus aureus with minimum inhibitory concentrations (MIC) below 0.1 mg/mL . The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazole and piperazine rings significantly influence biological activity. For instance:

- Substitution on the Triazole Ring: Adding bulky groups enhances antifungal potency.

- Piperazine Variants: Altering the substituents on piperazine can lead to improved antibacterial activity without increasing toxicity .

Study 1: Antifungal Efficacy

In a recent study published in PubMed Central, a series of triazole derivatives were synthesized and tested for antifungal activity against resistant strains of Candida albicans. The compound exhibited an IC50 value of 3 μg/mL, demonstrating significant efficacy compared to existing antifungal agents .

Study 2: Anticancer Mechanism

A study published in the European Journal of Medicinal Chemistry examined the mechanism of action of related compounds in inducing apoptosis via caspase activation pathways in breast cancer cell lines. The results indicated that compounds similar to the target compound activated caspases 3 and 9 significantly more than untreated controls .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a triazole ring fused with a pyrimidine moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions that can include the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and carbonyl compounds.

General Synthesis Pathway

- Formation of Triazole : The initial step often involves the reaction of hydrazine with an appropriate carbonyl precursor.

- Pyrimidine Synthesis : Subsequent steps can include the construction of the pyrimidine ring via condensation reactions.

- Final Modifications : The introduction of piperazine and trifluoromethyl groups is achieved through nucleophilic substitution or coupling reactions.

Antifungal Properties

Research indicates that triazole derivatives are potent antifungal agents. The compound has been evaluated for its activity against various fungal strains, showing significant efficacy due to its ability to inhibit ergosterol biosynthesis, a critical component of fungal cell membranes .

Case Study: Antifungal Efficacy

A study demonstrated that derivatives of 1,2,4-triazoles exhibit broad-spectrum antifungal activity against Candida species and Aspergillus species. The structure-activity relationship (SAR) highlighted that modifications on the triazole ring enhance antifungal potency .

Anticancer Activity

The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. The incorporation of piperazine moieties has been linked to improved interaction with biological targets involved in cancer progression.

Case Study: Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines such as HeLa and CEM cells. Results indicated that it exhibits significant antiproliferative activity, with IC50 values comparable to established chemotherapeutics .

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer's. The mechanism may involve inhibition of acetylcholinesterase and modulation of neurotransmitter levels .

| Activity Type | Target Organism/Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Antifungal | Candida albicans | 0.5 | |

| Anticancer | HeLa | 10 | |

| Neuroprotective | AChE Inhibition | 5 |

Table 2: Synthesis Overview

| Step | Reactants/Conditions | Product |

|---|---|---|

| Triazole Formation | Hydrazine + Carbonyl Compound | Triazole Intermediate |

| Pyrimidine Synthesis | Condensation Reaction | Pyrimidine Intermediate |

| Final Compound Formation | Piperazine + Trifluoromethyl Group | Target Compound |

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The compound’s analogs differ in substituents on the pyrimidine core, piperazine modifications, and heterocyclic appendages. Key examples include:

Pharmacological and Physicochemical Properties

- Solubility and Permeability : The sulfonyl group in the target compound improves aqueous solubility compared to BJ05052’s cyclopentanecarbonyl group, which is more lipophilic .

- Metabolic Stability : The trifluoromethyl group in the target compound and its analogs (e.g., BJ05052, MK69) contributes to resistance against oxidative metabolism .

- Receptor Binding : Heterocyclic variations (triazole vs. imidazole vs. pyrazole) influence interactions with biological targets. For instance, triazole-containing compounds (e.g., ’s antimicrobial derivatives) show enhanced activity against fungal pathogens via cytochrome P450 inhibition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(1H-1,2,4-triazol-1-yl)-6-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine, and how can purity be ensured?

- Methodology : Multi-step synthesis typically involves coupling substituted pyrimidine intermediates with sulfonated piperazine derivatives. Key steps include:

- Sulfonylation : Reacting piperazine with 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Heterocyclic coupling : Introducing the 1,2,4-triazole moiety via nucleophilic substitution or click chemistry.

- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) are critical. Confirm purity (>95%) via HPLC and NMR .

Q. How can researchers confirm the molecular structure and functional group integrity of this compound?

- Methodology : Use spectroscopic and crystallographic techniques:

- NMR : , , and NMR to verify substituent positions and trifluoromethyl group integrity .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- X-ray crystallography : If crystals are obtainable, resolve the 3D structure to validate spatial arrangement of the triazole, pyrimidine, and sulfonyl groups .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition studies?

- Methodology :

- Analog synthesis : Modify substituents (e.g., triazole, sulfonyl groups) and compare bioactivity.

- Kinase assays : Test inhibition against PI3K isoforms (e.g., p110α) using ATP-competitive assays. Reference compounds like GDC-0941 (a thienopyrimidine PI3K inhibitor) can serve as benchmarks .

- Molecular docking : Use software (e.g., AutoDock) to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonds with hinge regions (e.g., Val851 in PI3Kγ) .

Q. How can conflicting data on the compound’s solubility and bioavailability be resolved?

- Methodology :

- Solubility profiling : Test in buffers (pH 1–7.4) and solvents (DMSO, PEG-400) using UV-Vis spectroscopy.

- Permeability assays : Caco-2 cell monolayers to predict intestinal absorption.

- Prodrug design : If solubility is poor, introduce ionizable groups (e.g., phosphate esters) or nanoformulations (liposomes) .

Q. What experimental approaches are recommended for identifying biological targets beyond kinases (e.g., GPCRs or epigenetic regulators)?

- Methodology :

- Affinity chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates.

- Thermal shift assays : Monitor protein denaturation to identify stabilizing interactions.

- CRISPR-Cas9 screens : Genome-wide knockout studies to pinpoint synthetic lethal partners .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC values across different assays?

- Methodology :

- Assay standardization : Ensure consistent conditions (ATP concentration, enzyme sources).

- Orthogonal validation : Cross-check using fluorescence polarization (FP) and radiometric assays.

- Meta-analysis : Compare data from peer-reviewed studies (e.g., PI3K inhibitors in PMID 179602-65-4 ) to identify outliers .

Key Structural and Functional Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.